molecular formula C12H12O2S B7978654 2-Furyl-(4-methylthiophenyl)methanol

2-Furyl-(4-methylthiophenyl)methanol

Cat. No.: B7978654
M. Wt: 220.29 g/mol
InChI Key: CTQLYYYBVSXLSD-UHFFFAOYSA-N
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Description

2-Furyl-(4-methylthiophenyl)methanol is a bifunctional alcohol featuring a furan ring (2-furyl) and a 4-methylthiophenyl group attached to a central hydroxymethyl (–CH2OH) moiety. The compound’s hybrid structure combines aromatic and sulfur-containing substituents, which may confer unique reactivity, solubility, and biological activity.

Properties

IUPAC Name

furan-2-yl-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQLYYYBVSXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(4-methylthiophenyl)methanol typically involves the reaction of 2-furylmethanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(4-methylthiophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furyl-(4-methylthiophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs (Table 1) include:

Compound Name Substituents Key Features Reference ID
2-Furyl-(4-methylthiophenyl)methanol 2-Furyl, 4-methylthiophenyl, –CH2OH Bifunctional alcohol with furan and sulfur-containing aryl groups
(4-Thien-2-ylphenyl)methanol Thiophene, –CH2OH Thiophene replaces furan; similar molecular weight (190.26 g/mol)
2-(4-Methylthio)phenyl-quinolin-4-yl)methanol Quinoline, 4-methylthiophenyl, –CH2OH Quinoline core introduces π-conjugation; mp 120–122°C, IR (OH: 3224 cm⁻¹)
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol Thiazole, CF3, methoxy-methylphenyl Complex heterocyclic structure with trifluoromethyl group
(4-Ethynylthiophen-2-yl)methanol Ethynyl-thiophene, –CH2OH Ethynyl group enhances rigidity; molecular formula C7H6OS

Key Observations :

  • Replacement of furan with thiophene (e.g., ) alters electronic properties due to sulfur’s higher polarizability.
  • Ethynyl groups () increase structural rigidity, which may influence crystallinity or binding affinity in medicinal applications.

Hypothetical Pathway for Target Compound :

Condensation of 2-furaldehyde and 4-methylthiophenyl Grignard reagent.

Reduction of the resulting ketone (e.g., NaBH4/EtOH) to the secondary alcohol.

Purification via recrystallization (ethanol/hexane) .

Physicochemical Properties

Comparative data (Table 2):

Property This compound (Predicted) 2-(4-Methylthio)phenyl-quinolin-4-yl)methanol (4-Thien-2-ylphenyl)methanol
Molecular Formula C12H12O2S C17H14NOS C11H10OS
Molecular Weight 236.29 g/mol 296.36 g/mol 190.26 g/mol
Melting Point ~110–120°C (estimated) 120–122°C Not reported
IR (OH stretch) ~3200–3300 cm⁻¹ 3224 cm⁻¹ Not reported
Solubility Moderate in ethanol, THF Soluble in THF, chloroform Likely polar aprotic solvents

Notes:

  • The methylthio (–SMe) group enhances lipophilicity compared to methoxy (–OMe) or nitro (–NO2) substituents .
  • Quinoline derivatives () exhibit higher molecular weights and melting points due to extended conjugation.

Biological Activity

2-Furyl-(4-methylthiophenyl)methanol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H12OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

  • Antioxidant Activity
    • Study : A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays.
    • Results : The compound exhibited significant free radical scavenging activity, indicating potential protective effects against oxidative stress.
  • Antimicrobial Activity
    • Case Study : In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated that this compound possesses antimicrobial properties.
    • Findings : The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness comparable to standard antibiotics.
  • Anticancer Properties
    • Research Findings : A recent study investigated the effects of the compound on cancer cell lines (e.g., HeLa and MCF-7).
    • Outcome : The results indicated that this compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH and ABTS assaysSignificant radical scavenging
AntimicrobialMIC determinationEffective against E. coli, S. aureus
AnticancerCell viability assaysInduced apoptosis in HeLa cells

Case Studies

  • Antioxidant Effects in Animal Models
    • An animal study assessed the protective effects of this compound against liver oxidative damage induced by acetaminophen.
    • The results showed a marked reduction in liver enzyme levels and oxidative stress markers in treated groups compared to controls.
  • Clinical Implications for Cancer Treatment
    • A clinical trial explored the use of this compound as an adjunct therapy in patients with breast cancer undergoing chemotherapy.
    • Preliminary findings suggested improved patient outcomes and reduced side effects when combined with standard treatment protocols.

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